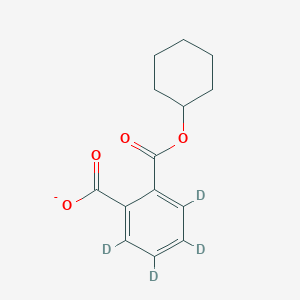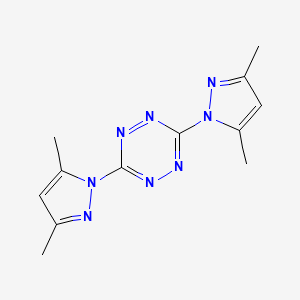
2'-Deoxy-2',2'-difluorocytidine 5'-(4-Methylbenzenesulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-2’,2’-difluorocytidine 5’-(4-Methylbenzenesulfonate) is a synthetic nucleoside analog. It is an intermediate in the synthesis of gemcitabine metabolites, which are used in various therapeutic applications, particularly in cancer treatment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’,2’-difluorocytidine involves several steps. One method includes reacting a 1-halo ribofuranose compound with a nucleobase in a solvent to obtain a nucleoside. This nucleoside is then deprotected to yield 2’-Deoxy-2’,2’-difluorocytidine . Another method involves the use of ribofuranose intermediates such as ribofuranose alpha-methanesulfonate, which reacts with nucleobases to produce the desired nucleosides .
Industrial Production Methods
Industrial production of 2’-Deoxy-2’,2’-difluorocytidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of protective groups and specific solvents to facilitate the reactions and subsequent purification steps .
化学反応の分析
Types of Reactions
2’-Deoxy-2’,2’-difluorocytidine undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups.
Oxidation and Reduction Reactions: Altering the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Hexamethyldisilazane: Used in the protection of nucleobases.
Methanesulfonate: Used as a leaving group in substitution reactions.
Major Products
The major products formed from these reactions include various protected and deprotected nucleosides, which are intermediates in the synthesis of therapeutic agents like gemcitabine .
科学的研究の応用
2’-Deoxy-2’,2’-difluorocytidine 5’-(4-Methylbenzenesulfonate) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of nucleoside analogs.
Biology: Studied for its role in DNA synthesis inhibition and cytotoxicity.
Medicine: Utilized in the development of anticancer drugs, particularly gemcitabine, which is effective against various cancers such as non-small cell lung cancer and pancreatic cancer.
Industry: Employed in the large-scale production of nucleoside analogs for therapeutic use.
作用機序
The compound exerts its effects through the following mechanisms:
Inhibition of DNA Synthesis: After phosphorylation to its active form, 2’-Deoxy-2’,2’-difluorocytidine triphosphate, it integrates into DNA, terminating the chain and inhibiting DNA synthesis.
Inhibition of Ribonucleotide Reductase: This enzyme is crucial for DNA synthesis, and its inhibition leads to decreased DNA replication and cell death.
類似化合物との比較
Similar Compounds
2’-Deoxy-2’-fluorocytidine: Another nucleoside analog with antiviral properties.
Gemcitabine: A well-known anticancer agent that shares a similar mechanism of action.
Uniqueness
2’-Deoxy-2’,2’-difluorocytidine 5’-(4-Methylbenzenesulfonate) is unique due to its specific structural modifications, which enhance its efficacy and stability as an intermediate in the synthesis of gemcitabine metabolites.
特性
CAS番号 |
1151528-53-8 |
|---|---|
分子式 |
C₁₆H₁₇F₂N₃O₆S |
分子量 |
417.38 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(6-acetyl-2-naphthalenyl)amino]Alanine](/img/structure/B1141416.png)

![(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1141418.png)






